molecular formula C8H9BrN6 B276578 N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine

N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine

Cat. No. B276578
M. Wt: 269.1 g/mol
InChI Key: DBHXKZFFJIKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine, also known as 4BBT, is a tetrazole derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound was first synthesized in 2008 by a team of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of 4BBT.

Mechanism of Action

The mechanism of action of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is not yet fully understood, but it is believed to involve the inhibition of specific ion channels and neurotransmitter receptors. Studies have shown that N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine can selectively inhibit the activity of voltage-gated sodium channels, which play a critical role in the propagation of action potentials in neurons. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of certain types of glutamate receptors, which are involved in the regulation of synaptic transmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine are complex and depend on the specific target of the compound. In general, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can have a variety of effects on neuronal function and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its versatility as a tool for studying ion channels and neurotransmitter receptors. The compound can be easily synthesized and modified to produce analogs with specific properties. Additionally, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine. One area of interest is the development of new analogs with improved selectivity and potency against specific targets. Additionally, the use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a tool for studying ion channels and neurotransmitter receptors could lead to new insights into the mechanisms underlying neuronal function and behavior. Finally, the potential use of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine as a cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-bromobenzylamine with sodium azide in the presence of copper(I) iodide as a catalyst. This reaction produces the intermediate compound, 4-(azidomethyl)benzylamine, which is then reacted with sodium cyanide to form the final product, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine.

Scientific Research Applications

N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In materials science, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In biochemistry, N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine has been used as a tool for the study of ion channels and neurotransmitter receptors.

properties

Product Name

N~1~-(4-bromobenzyl)-1H-tetrazole-1,5-diamine

Molecular Formula

C8H9BrN6

Molecular Weight

269.1 g/mol

IUPAC Name

1-N-[(4-bromophenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C8H9BrN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14)

InChI Key

DBHXKZFFJIKHSI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNN2C(=NN=N2)N)Br

Canonical SMILES

C1=CC(=CC=C1CNN2C(=NN=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.